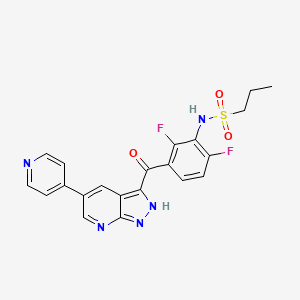

Darizmetinib

Description

Properties

CAS No. |

2369583-33-3 |

|---|---|

Molecular Formula |

C21H17F2N5O3S |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[2,6-difluoro-3-(5-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C21H17F2N5O3S/c1-2-9-32(30,31)28-19-16(22)4-3-14(17(19)23)20(29)18-15-10-13(11-25-21(15)27-26-18)12-5-7-24-8-6-12/h3-8,10-11,28H,2,9H2,1H3,(H,25,26,27) |

InChI Key |

WBNMARNYIFMNEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C=CC(=C1F)C(=O)C2=C3C=C(C=NC3=NN2)C4=CC=NC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: HRX-0215 MKK4 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of HRX-0215 (also known as Darizmetinib), a potent and selective inhibitor of Mitogen-activated Protein Kinase Kinase 4 (MKK4). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support research and drug development efforts.

Quantitative Selectivity Profile of HRX-0215

HRX-0215 has been identified as a first-in-class, potent, and selective inhibitor of MKK4.[1] Biochemical assays have demonstrated a high affinity for MKK4 with significant selectivity against other kinases, including those in the same signaling pathway.

The inhibitory activity of HRX-0215 against MKK4 and key off-target kinases is summarized in the table below. The data highlights the compound's high degree of selectivity, a critical attribute for its therapeutic potential in promoting liver regeneration.[2]

| Target | IC50 (nM) | Selectivity vs. MKK4 |

| MKK4 | 20 | - |

| JNK1 | 7,070 | >350-fold |

| BRAF | 11,460 | >570-fold |

| MKK7 | 14,970 | >740-fold |

Table 1: In vitro inhibitory activity of HRX-0215 against MKK4 and selected off-target kinases. IC50 values were determined using radiometric protein kinase assays.

MKK4 Signaling Pathway and Inhibition by HRX-0215

MKK4 is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are activated by various cellular stresses and inflammatory cytokines. MKK4, upon activation by upstream kinases such as MEKK1, phosphorylates and activates JNK and p38 MAPK. HRX-0215 exerts its effect by directly inhibiting the kinase activity of MKK4, thereby modulating downstream signaling.

Experimental Protocols

The determination of the kinase selectivity profile of compounds like HRX-0215 involves a combination of biochemical and cell-based assays. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric)

A widely used method for determining the in vitro potency of kinase inhibitors is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant purified kinase (e.g., MKK4)

-

Kinase-specific substrate (e.g., inactive JNK)

-

[γ-³³P]ATP

-

Assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)

-

Test compound (HRX-0215) serially diluted in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in the assay buffer containing the kinase and its specific substrate.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (NanoBRET™)

Cell-based assays are crucial for confirming that a compound engages its target in a physiological context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a target kinase in living cells.

Objective: To determine the apparent intracellular affinity of a test compound for a target kinase.

Materials:

-

HEK293 cells

-

Expression vector for the target kinase fused to NanoLuc® luciferase (e.g., MKK4-NanoLuc®)

-

NanoBRET™ fluorescent tracer

-

Test compound (HRX-0215)

-

Opti-MEM® I Reduced Serum Medium

-

96-well white assay plates

Procedure:

-

Transfect HEK293 cells with the MKK4-NanoLuc® expression vector and seed them into the assay plates.

-

Incubate the cells to allow for protein expression.

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the NanoBRET™ tracer and the test compound dilutions to the cells.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.

-

Measure the BRET signal using a luminometer equipped with appropriate filters to detect both the donor (NanoLuc®) and acceptor (tracer) emissions.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.

Experimental Workflow for Kinase Selectivity Profiling

A systematic approach is employed to characterize the selectivity of a kinase inhibitor. This typically involves an initial high-throughput screening against a broad panel of kinases, followed by more detailed dose-response studies for any identified off-targets.

References

The Role of Darizmetinib in Liver Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The liver possesses a remarkable capacity for regeneration, a process critical for recovery from injury, disease, and surgical resection. However, in instances of severe or chronic liver damage, this regenerative ability is often impaired, leading to liver failure. Darizmetinib (formerly known as HRX-215) has emerged as a promising first-in-class small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 4 (MKK4) with the potential to significantly enhance the liver's regenerative capacity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in key signaling pathways governing liver regeneration, a summary of preclinical and clinical findings, and detailed experimental protocols for researchers in the field.

The MKK4 Signaling Pathway: A Key Regulator of Liver Regeneration

MKK4, a dual-specificity protein kinase, is a central component of the stress-activated protein kinase (SAPK) signaling cascade. In response to cellular stress, MKK4 can activate downstream kinases, including c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in both pro-apoptotic and anti-proliferative cellular responses. In the context of liver regeneration, MKK4 acts as a negative regulator. Its inhibition by this compound redirects signaling towards a pro-regenerative phenotype.

The inhibition of MKK4 by this compound leads to a shift in the balance of downstream signaling. While the precise mechanisms are still under investigation, it is understood that blocking MKK4 activity allows for the preferential activation of MKK7, another kinase that can phosphorylate and activate JNK. This MKK7-JNK signaling axis is believed to promote the expression of genes involved in cell cycle progression and hepatocyte proliferation, thereby driving liver regeneration[1].

The Hippo Signaling Pathway: A Parallel Regulator of Liver Growth

The Hippo signaling pathway is a critical evolutionarily conserved pathway that controls organ size by regulating cell proliferation and apoptosis. The core of this pathway consists of a kinase cascade involving the mammalian Ste20-like kinases 1/2 (MST1/2) and large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylated YAP and TAZ are retained in the cytoplasm and targeted for degradation.

Conversely, when the Hippo pathway is inactive, YAP and TAZ are dephosphorylated, allowing them to translocate to the nucleus. In the nucleus, they bind to TEA domain (TEAD) transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis. The activity of the Hippo pathway is reduced during liver regeneration, leading to YAP/TAZ activation and subsequent hepatocyte proliferation. While this compound does not directly target the Hippo pathway, the MKK4 and Hippo pathways represent two key convergent nodes in the regulation of liver regeneration.

Preclinical and Clinical Evidence of this compound's Efficacy

Preclinical Studies

Preclinical studies in murine and porcine models of liver injury and resection have demonstrated the potent pro-regenerative effects of this compound.

Table 1: Effect of this compound (HRX-215) on Hepatocyte Proliferation in a Murine Partial Hepatectomy Model [2]

| Treatment Group | Dose (mg/kg) | Mean Proliferating Hepatocytes (Ki67+) (%) |

| Vehicle | - | 4.93 |

| HRX-215 | 0.4 | 15.38 |

| HRX-215 | 2 | 15.15 |

Table 2: Effect of this compound (HRX-215) on Liver Regeneration in a Porcine 85% Hepatectomy Model [3]

| Treatment Group | Newly Regenerated Liver Volume (mL) at 43h | Survival Rate |

| Carrier-treated | Not specified, but significantly less than treated | 0% |

| HRX-215-treated | Significantly increased | 100% |

Furthermore, in a murine model of carbon tetrachloride (CCl4)-induced liver injury, this compound significantly reduced hepatocyte apoptosis as measured by TUNEL staining[1][2].

Clinical Studies

A first-in-human Phase I clinical trial of this compound (HRX-215) was conducted in 48 healthy volunteers. The study demonstrated that the drug was safe and well-tolerated at all tested doses, with a favorable pharmacokinetic profile[2][4][5][6]. These promising results have paved the way for further clinical development, including Phase Ib/IIa trials to evaluate the efficacy of this compound in preventing liver failure following extensive liver resections in cancer patients[7][8].

Detailed Experimental Protocols

Two-Thirds Partial Hepatectomy (PHx) in Mice

This surgical procedure is a standard and reproducible model for studying liver regeneration.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Preparation: Shave the abdominal area and disinfect with 70% ethanol and povidone-iodine. Place the mouse on a sterile surgical drape.

-

Laparotomy: Make a midline incision of approximately 2-3 cm through the skin and the linea alba to expose the abdominal cavity.

-

Lobe Resection: Gently exteriorize the liver lobes. The mouse liver consists of five lobes: the left lateral, median, right lateral, and two caudate lobes. For a 2/3 PHx, the left lateral and median lobes, which constitute approximately 70% of the liver mass, are resected.

-

Individually ligate the base of the left lateral lobe and the median lobe with a sterile surgical suture (e.g., 4-0 silk). Ensure the ligation is tight to prevent bleeding.

-

Carefully excise the ligated lobes distal to the suture.

-

-

Closure: Return the remaining liver lobes to the abdominal cavity. Close the abdominal wall with sutures (e.g., 4-0 absorbable suture) and the skin with wound clips or sutures.

-

Post-operative Care: Provide post-operative analgesia as per institutional guidelines. Monitor the animal for recovery. The peak of hepatocyte proliferation typically occurs 36-48 hours post-surgery.

Ki67 Immunohistochemistry for Proliferation Assessment

Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells, making it an excellent marker for cell proliferation.

-

Tissue Preparation:

-

Fix liver tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Incubate with a primary antibody against Ki67 at an optimized dilution overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize the nuclei.

-

-

Analysis:

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Quantify the percentage of Ki67-positive nuclei by counting at least 500 hepatocytes in multiple random high-power fields under a light microscope.

-

TUNEL Assay for Apoptosis Detection

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

-

Tissue Preparation: Prepare paraffin-embedded tissue sections as described for Ki67 immunohistochemistry.

-

Permeabilization: After deparaffinization and rehydration, permeabilize the tissue sections by incubating with proteinase K.

-

Labeling:

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a modified nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP). TdT will add the modified nucleotides to the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

If using BrdUTP, detect the incorporated brominated nucleotides with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for chromogenic detection.

-

If using a fluorescently labeled dUTP, the signal can be directly visualized.

-

-

Counterstaining and Analysis:

-

Counterstain the nuclei with DAPI or hematoxylin.

-

Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence or light microscope.

-

Conclusion

This compound represents a novel and promising therapeutic strategy to enhance liver regeneration. By inhibiting MKK4, this compound unlocks the intrinsic regenerative potential of hepatocytes, offering a potential lifeline for patients with acute and chronic liver diseases, as well as those undergoing major liver surgery. The robust preclinical data and the favorable safety profile from the initial clinical trial provide a strong rationale for its continued development. The experimental protocols detailed in this guide are intended to facilitate further research into the mechanisms of MKK4 inhibition and its therapeutic applications in liver regeneration.

References

- 1. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A reproducible and well-tolerated method for 2/3 partial hepatectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mouselivercells.com [mouselivercells.com]

- 4. Primary hepatocyte isolation and culture [bio-protocol.org]

- 5. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]

- 6. Partial hepatectomy model [bio-protocol.org]

- 7. Primary mouse hepatocyte isolation [protocols.io]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Darizmetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darizmetinib (also known as HRX-0215) is a potent and selective, orally active small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[1][2] Its mechanism of action involves the targeted inhibition of MKK4, a key regulator in the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways. By inhibiting MKK4, this compound leads to an enhancement of the MKK7 and JNK1 signaling pathways, which subsequently activates transcription factors such as ATF2 and ELK1, ultimately promoting cell proliferation, particularly in hepatocytes.[3][4] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for conditions requiring liver regeneration. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound is a first-in-class MKK4 inhibitor.[1] MKK4 is a dual-specificity protein kinase that phosphorylates and activates both JNK and p38 MAPKs in response to cellular stresses and inflammatory cytokines. The inhibition of MKK4 by this compound results in a shift in signaling dynamics, favoring the MKK7/JNK1 pathway, which is associated with pro-proliferative and anti-apoptotic effects in hepatocytes.[3]

Biochemical Characterization

Kinase Inhibition Profile

This compound demonstrates high potency and selectivity for MKK4. The inhibitory activity is typically determined using radiometric kinase assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate.

Table 1: Biochemical Activity of this compound Against a Panel of Kinases

| Kinase | IC50 (µM) |

| MKK4 | 0.02[2] |

| JNK1 | 7.07[2] |

| B-RAF | 11.46[2] |

| MKK7 | 14.97[2] |

Data represents the half-maximal inhibitory concentration (IC50) and indicates a high degree of selectivity for MKK4 over other tested kinases.

Experimental Protocol: Radiometric MKK4 Kinase Assay

This protocol outlines a typical radiometric assay to determine the IC50 of this compound against MKK4.

Materials:

-

Recombinant human MKK4 enzyme

-

Inactive JNK1 (as substrate)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[5]

-

This compound (serial dilutions)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant MKK4 enzyme, and the JNK1 substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Characterization

Inhibition of MKK4 Phosphorylation

The cellular activity of this compound is confirmed by its ability to reduce the phosphorylation of MKK4 at Ser257/Thr261 in response to a stimulus. A common in vitro model for this is the use of peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[3]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result |

| PBMCs | Western Blot | p-MKK4 (Ser257/Thr261) levels after LPS stimulation | Dose-dependent reduction in p-MKK4 levels with treatment at 0.3, 1, and 3 µM for 2 hours[3] |

Experimental Protocol: Western Blot for p-MKK4

This protocol describes the detection of phosphorylated MKK4 in PBMCs treated with this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-MKK4 (Ser257/Thr261) and a loading control antibody (e.g., anti-GAPDH or anti-vinculin)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture PBMCs and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with LPS for a short period (e.g., 30 minutes) to induce MKK4 phosphorylation.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-MKK4 antibody overnight at 4°C.[6][7]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Promotion of Hepatocyte Proliferation

A key functional outcome of MKK4 inhibition by this compound is the induction of hepatocyte proliferation. This can be assessed in vitro using primary hepatocytes or hepatocyte-derived cell lines.

Experimental Protocol: In Vitro Hepatocyte Proliferation Assay (BrdU Incorporation)

This protocol outlines the measurement of hepatocyte proliferation using the BrdU incorporation method.[8][9][10]

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line

-

Cell culture medium

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme like HRP or a fluorophore)

-

Substrate for the enzyme (if applicable)

-

Microplate reader or fluorescence microscope

Procedure:

-

Seed hepatocytes in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a desired period (e.g., 24-72 hours).

-

Add BrdU labeling solution to the cells and incubate for a few hours to allow incorporation into newly synthesized DNA.[9]

-

Remove the labeling solution, and fix and denature the cells' DNA using the fixing/denaturing solution.

-

Incubate the cells with the anti-BrdU antibody.

-

Wash the cells to remove any unbound antibody.

-

If using an enzyme-conjugated antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal.

-

Quantify the signal using a microplate reader or visualize and count BrdU-positive cells using a fluorescence microscope.

Signaling Pathway Modulation

This compound's therapeutic effect is a direct consequence of its ability to modulate the MKK4 signaling pathway.

Experimental Workflow

A typical in vitro workflow for characterizing a novel MKK4 inhibitor like this compound is depicted below.

Resistance Mechanisms

While specific in vitro studies on acquired resistance to this compound have not been extensively published, general mechanisms of resistance to kinase inhibitors often involve:

-

Target-based resistance: Mutations in the MKK4 kinase domain that reduce drug binding.

-

Bypass signaling: Upregulation of parallel signaling pathways that can compensate for the inhibition of the MKK4/JNK pathway. The JNK pathway itself has been implicated in modulating acquired resistance to other targeted therapies, suggesting complex feedback loops could arise.[11]

-

Drug efflux: Increased expression of drug transporters that actively pump the inhibitor out of the cell.

Further research is required to elucidate the specific mechanisms of potential resistance to this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective inhibitor of MKK4. Its ability to modulate the MKK4/JNK signaling pathway translates into a pro-proliferative effect on hepatocytes in cellular models. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and development of this compound and other MKK4 inhibitors for therapeutic applications in liver diseases.

References

- 1. This compound (HRX215, HRX0215) | MKK4 inhibitor | Probechem Biochemicals [probechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | MAPK | TargetMol [targetmol.com]

- 5. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-SEK1/MKK4 (Ser257/Thr261) Antibody (#9156) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-SEK1/MKK4 (Ser257/Thr261) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. JNK Pathway Activation Modulates Acquired Resistance to EGFR/HER2-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Darizmetinib Target Engagement Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib (also known as HRX-0215) is a potent and selective, orally active inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] Contrary to any potential misconception, this compound does not target Receptor-Interacting Protein Kinase 1 (RIPK1). MKK4 is a crucial dual-specificity kinase within the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in cellular responses to stress, inflammation, and cytokine signaling by phosphorylating and activating c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[2][3][4] Inhibition of MKK4 by this compound has been shown to enhance the MKK7 and JNK1 signaling pathways, which in turn activates transcription factors like ATF2 and ELK1, ultimately promoting cell proliferation and liver regeneration.[2][3][4]

This technical guide provides an in-depth overview of the core assays used to measure the target engagement of this compound with its intended target, MKK4. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

MKK4 Signaling Pathway and this compound's Point of Intervention

MKK4 is a central node in stress-activated signaling pathways. It is activated by various upstream MAP3Ks (e.g., MEKK, ASK1) in response to cellular stress and proinflammatory cytokines. Once activated, MKK4 phosphorylates and activates JNK and p38 MAPK, which then translocate to the nucleus to regulate the activity of several transcription factors, leading to changes in gene expression that govern processes like apoptosis, inflammation, and cell differentiation. This compound exerts its effect by directly binding to MKK4 and inhibiting its kinase activity, thereby modulating downstream signaling events.

Caption: MKK4 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's engagement with MKK4 and its selectivity over other kinases.

| Parameter | Target | Assay Type | Value | Reference(s) |

| IC₅₀ | MKK4 | Biochemical Assay | 20 nM (0.02 µM) | [1] |

| Selectivity (IC₅₀) | JNK1 | Biochemical Assay | 7.07 µM | |

| B-RAF | Biochemical Assay | 11.46 µM | ||

| MKK7 | Biochemical Assay | 14.97 µM | ||

| Cellular Activity | p-MKK4 (S257) reduction | Western Blot in PBMCs | Effective at 0.3 - 3 µM | [2] |

Experimental Protocols

Western Blot for Phospho-MKK4 (p-MKK4)

This assay directly measures the inhibition of MKK4 activity in a cellular context by quantifying the levels of phosphorylated MKK4. A reduction in p-MKK4 levels in the presence of this compound indicates successful target engagement and inhibition.

Caption: Workflow for p-MKK4 Western Blot analysis.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture peripheral blood mononuclear cells (PBMCs) or another suitable cell line in appropriate media.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the MKK4 pathway by adding an agonist like lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MKK4 (e.g., anti-p-MKK4 Ser257/Thr261) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane for total MKK4 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MKK4 signal.

-

Quantify band intensities using densitometry software.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Methodology (Hypothetical for MKK4):

-

Cell Treatment:

-

Treat intact cells with a high concentration of this compound or vehicle (DMSO) for 1-2 hours to allow for cell penetration and target binding.

-

-

Heating:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis and Separation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

-

-

Protein Detection:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble MKK4 at each temperature point using Western blotting (as described in the previous protocol for total MKK4) or a specific MKK4 ELISA.

-

-

Data Analysis:

-

Quantify the amount of soluble MKK4 at each temperature for both the this compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble MKK4 against the temperature to generate "melt curves."

-

A rightward shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.

-

Conclusion

The target engagement of this compound with MKK4 can be robustly assessed using a combination of cellular and biophysical assays. The Western blot for phosphorylated MKK4 provides a direct readout of the inhibitory activity of this compound on its target in a cellular context. The Cellular Thermal Shift Assay offers a powerful method to confirm the direct physical interaction between this compound and MKK4 within intact cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization of this compound and other MKK4 inhibitors.

References

The Pharmacological Profile of HRX-0215: A Novel MKK4 Inhibitor for Liver Regeneration

For Immediate Release

TÜBINGEN, Germany – HRX-0215, also known as Darizmetinib, is a first-in-class, orally active, potent, and selective small-molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 4 (MKK4). Developed by HepaRegeniX, this investigational drug is being evaluated for its therapeutic potential in promoting liver regeneration in acute and chronic liver diseases. Preclinical and early clinical data suggest that HRX-0215 holds promise as a novel therapeutic strategy for conditions requiring enhanced liver repair, such as after major liver resections or in the context of liver transplantation.

Mechanism of Action: Rewiring Cellular Stress Signaling

HRX-0215 exerts its pro-regenerative effects by selectively inhibiting MKK4, a key signaling protein involved in cellular stress responses. In hepatocytes, the inhibition of MKK4 redirects the signaling cascade towards a pro-proliferative and pro-survival pathway. Specifically, HRX-0215 enhances the activity of the MKK7-JNK1 signaling axis, leading to the activation of the transcription factors ATF2 and ELK1.[1][2][3] This strategic rewiring of the intracellular signaling network is believed to unlock the regenerative capacity of hepatocytes, even in the presence of underlying liver disease.

Preclinical Pharmacology

In Vitro Potency and Selectivity

HRX-0215 has demonstrated potent and selective inhibition of MKK4 in biochemical assays. The half-maximal inhibitory concentration (IC50) for MKK4 has been determined to be 20 nM.[4] Importantly, the compound has shown high selectivity, with over 100-fold less activity against other kinases such as JNK1, BRAF, and MKK7, indicating a specific mode of action.[4]

| Target | IC50 (nM) | Selectivity vs. MKK4 |

| MKK4 | 20 | - |

| JNK1 | >2000 | >100-fold |

| BRAF | >2000 | >100-fold |

| MKK7 | >2000 | >100-fold |

Preclinical Efficacy in Animal Models

The pro-regenerative effects of HRX-0215 have been evaluated in various preclinical models of liver injury and regeneration. In a mouse model of partial hepatectomy, oral administration of HRX-0215 led to a dose-dependent increase in hepatocyte proliferation.[4]

Furthermore, in a more translationally relevant porcine model of 80% and 85% liver resection, intravenous administration of HRX-0215 demonstrated a significant enhancement of liver regeneration.[1] In the lethal 85% hepatectomy model, treatment with HRX-0215 prevented liver failure and improved survival.[1]

| Animal Model | Dosing Regimen | Key Findings |

| Mouse Partial Hepatectomy | 0.4, 2, 10 mg/kg (oral) | Increased hepatocyte proliferation[4] |

| Pig Partial Hepatectomy (80-85%) | 5 mg/kg (intravenous, every 12h) | Enhanced liver regeneration, prevented liver failure, and improved survival[1] |

Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies in mice following a single oral dose of 30 mg/kg HRX-0215 have been conducted, and the compound is described as having excellent oral bioavailability and a favorable pharmacokinetic profile.[1] Comprehensive toxicology studies, including 4-week general toxicology evaluations, have shown that HRX-0215 is well-tolerated with no genotoxic liabilities detected.

Clinical Development

A Phase 1, single-center, double-blind, randomized, placebo-controlled trial (EudraCT 2021-000193-28) has been completed in 48 healthy male volunteers. The study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of HRX-0215. The results of this trial indicated that HRX-0215 has an excellent safety and pharmacokinetic profile.

Currently, a Phase 1b/2a clinical trial is underway to evaluate the efficacy and safety of HRX-0215 in patients undergoing partial liver resection for liver metastases originating from colorectal cancer.

| Trial Identifier | Phase | Population | Dosing Regimen (Multiple Ascending Dose) | Status |

| EudraCT 2021-000193-28 | 1 | Healthy Male Volunteers | 100 mg BID, 250 mg BID, 500 mg QD (7 days) | Completed |

| - | 1b/2a | Patients undergoing liver resection | Not disclosed | Ongoing |

Experimental Protocols

Porcine Partial Hepatectomy Model

The efficacy of HRX-0215 in promoting liver regeneration was assessed in a pig model of partial hepatectomy.

-

Animal Model: Domestic pigs.

-

Surgical Procedure: 80% or 85% partial hepatectomy was performed.

-

Treatment: HRX-0215 was administered intravenously at a dose of 5 mg/kg every 12 hours, starting 24 hours before surgery.

-

Assessments: Liver regeneration was monitored using computed tomography (CT) scans to measure liver volume. Blood samples were collected to assess liver function.

Phase 1 Clinical Trial in Healthy Volunteers

The safety, tolerability, and pharmacokinetics of HRX-0215 were evaluated in a Phase 1 clinical trial.

-

Study Design: Single-center, double-blind, randomized, placebo-controlled, single and multiple ascending dose study.

-

Participants: 48 healthy male volunteers.

-

Multiple Ascending Dose Cohorts:

-

100 mg HRX-0215 administered twice daily for 7 days.

-

250 mg HRX-0215 administered twice daily for 7 days.

-

500 mg HRX-0215 administered once daily for 7 days.

-

-

Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Secondary Endpoint: Pharmacokinetics of HRX-0215 and its metabolites.

Visualizations

Signaling Pathway of HRX-0215 in Liver Regeneration

Caption: MKK4 Inhibition by HRX-0215 Promotes Pro-Regenerative Signaling.

Experimental Workflow for Preclinical Efficacy in Pig Model

Caption: Workflow of the Porcine Partial Hepatectomy Model.

Phase 1 Clinical Trial Design

Caption: Overview of the Phase 1 Clinical Trial Design.

References

- 1. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MKK4 Liver Regeneration | Universität Tübingen [uni-tuebingen.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (HRX215, HRX0215) | MKK4 inhibitor | Probechem Biochemicals [probechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Biology of the Darizmetinib-MKK4 Interaction

This technical guide provides a comprehensive overview of the structural and biochemical interactions between this compound, a first-in-class MKK4 inhibitor, and its target, Mitogen-activated Protein Kinase Kinase 4 (MKK4). This document details the mechanism of action, quantitative binding data, relevant signaling pathways, and detailed experimental protocols for studying this interaction.

Introduction to this compound and MKK4

Mitogen-activated Protein Kinase Kinase 4 (MKK4) , also known as MAP2K4, is a dual-specificity protein kinase that plays a crucial role in cellular signaling pathways.[1] As a key component of the MAP kinase cascade, MKK4 is activated by upstream MAP3Ks in response to cellular stresses such as proinflammatory cytokines and environmental stressors.[1][2] Upon activation, MKK4 phosphorylates and activates c-Jun N-terminal Kinases (JNKs) and p38 MAP kinases, which in turn regulate gene expression involved in cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Dysregulation of the MKK4 pathway has been implicated in various diseases, including aggressive cancers and impaired liver regeneration.[1][3]

This compound (HRX-0215) is a potent, selective, and orally active small-molecule inhibitor of MKK4.[4][5][6] It is being investigated for its therapeutic potential in promoting liver regeneration, particularly in contexts of acute and chronic liver disease.[1][6][7] By inhibiting MKK4, this compound enhances the parallel MKK7/JNK1 signaling pathway, which activates transcription factors that promote hepatocyte proliferation.[4][6][8]

Quantitative Interaction Data

The interaction between this compound and MKK4 has been characterized biochemically. The following table summarizes the key quantitative data available from public sources.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 20 nM | MKK4 (MAP2K4) | Cell-free assay | [5][9][10] |

Note: Further kinetic parameters such as the dissociation constant (Kd) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been publicly disclosed in the reviewed literature.

MKK4 Signaling Pathway and Mechanism of this compound Action

MKK4 is a central node in stress-activated signaling cascades. The pathway is initiated by various environmental and cellular stress signals that activate upstream MAP3K enzymes. These kinases then phosphorylate and activate MKK4. Activated MKK4, in turn, dually phosphorylates specific threonine and tyrosine residues on its downstream targets, JNK and p38 MAPK, leading to their activation and subsequent cellular responses.

This compound's mechanism of action involves the direct inhibition of MKK4's kinase activity. This blockade prevents the phosphorylation and activation of JNK and p38. In the context of liver regeneration, the inhibition of the MKK4-JNK pathway leads to a compensatory enhancement of the parallel MKK7-JNK pathway, which ultimately promotes hepatocyte proliferation and survival.[4][8]

Experimental Protocols for Structural and Biophysical Analysis

To elucidate the structural basis of this compound's interaction with MKK4, several biophysical and structural biology techniques are essential. The following sections provide detailed, representative protocols for these key experiments.

Co-crystallization of MKK4 with this compound for X-ray Crystallography

This protocol describes the steps to obtain protein-ligand complex crystals suitable for X-ray diffraction analysis.

Methodology:

-

Protein Expression and Purification:

-

Express the human MKK4 kinase domain (residues ~38-397) in a suitable expression system (e.g., E. coli or insect cells).

-

Purify the protein using a combination of affinity (e.g., Ni-NTA for His-tagged protein), ion-exchange, and size-exclusion chromatography to achieve >95% purity.

-

Confirm the protein's identity and purity via SDS-PAGE and mass spectrometry. The final buffer should be low in ionic strength, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

-

Complex Formation:

-

Concentrate the purified MKK4 kinase domain to 5-10 mg/mL.

-

Prepare a 100 mM stock solution of this compound in 100% DMSO.

-

Add this compound to the protein solution to a final concentration of 1 mM (a 5-10 fold molar excess), ensuring the final DMSO concentration does not exceed 5% (v/v) to avoid protein precipitation.

-

Incubate the mixture on ice for at least 2 hours to ensure complex formation.[11]

-

-

Crystallization:

-

Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions.[12]

-

Set up crystallization plates by mixing the MKK4-Darizmetinib complex solution with the reservoir solution in a 1:1 ratio (e.g., 200 nL + 200 nL).

-

Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Crystal Handling and Data Collection:

-

Once crystals appear, they can be harvested using cryo-loops. Soaking the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol or ethylene glycol) is necessary before flash-cooling in liquid nitrogen.[13]

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data to solve and refine the three-dimensional structure of the MKK4-Darizmetinib complex.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of inhibitor binding.[14][15]

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Use a sensor chip suitable for amine coupling (e.g., a CM5 chip).

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the MKK4 protein onto the chip surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 5,000-10,000 response units (RU).

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[16]

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span a range from well below to well above the expected Kd.

-

Inject the different concentrations of this compound over the immobilized MKK4 surface and a reference flow cell (for background subtraction).

-

Monitor the binding response (in RU) in real-time. Each cycle consists of an association phase (inhibitor injection) and a dissociation phase (buffer flow).

-

Regenerate the chip surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[17]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry 'n', and enthalpy 'ΔH').[18][19]

Methodology:

-

Sample Preparation:

-

Prepare MKK4 and this compound in identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). It is critical that the buffer, including the DMSO concentration, is precisely matched to avoid large heats of dilution.[20]

-

Typically, place the protein (e.g., 10-20 µM) in the sample cell and the ligand (e.g., 100-200 µM, at least 10x the protein concentration) in the injection syringe.[20]

-

Accurately determine the concentrations of both protein and ligand.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection to remove any material from the syringe tip, which is then discarded from the data analysis.

-

Carry out a series of small, spaced injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the MKK4 solution in the sample cell.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[21] The entropy (ΔS) can then be calculated from the Gibbs free energy equation.

-

Conclusion

The study of the this compound-MKK4 interaction provides a compelling case for the targeted inhibition of specific nodes within complex signaling pathways. The high potency and selectivity of this compound for MKK4 underscore its potential as a therapeutic agent for liver diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the structural, kinetic, and thermodynamic properties of this and similar kinase-inhibitor interactions, facilitating the advancement of structure-based drug design and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Mitogen-activated protein kinase kinase 4 (MKK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are MKK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. This compound (HRX215) | MKK4 Inhibitor | ATF2 Agonist | TargetMol [targetmol.com]

- 9. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. This compound (HRX215, HRX0215) | MKK4 inhibitor | Probechem Biochemicals [probechem.com]

- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioradiations.com [bioradiations.com]

- 17. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 19. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 21. 4.5. Isothermal Titration Calorimetry [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for Darizmetinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting key cell-based assays to evaluate the efficacy of Darizmetinib. The information is intended for professionals in research and drug development.

Introduction to this compound

This compound (also known as HRX-0215) is a potent and selective, orally active inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2] The primary mechanism of action involves the inhibition of MKK4, which leads to an enhanced activation of the MKK7 and c-Jun N-terminal kinase 1 (JNK1) signaling pathways.[1][3] This cascade results in the activation of transcription factors such as ATF2 and ELK1, which are crucial for promoting cell proliferation and survival, particularly in hepatocytes.[1][3] Consequently, this compound is being investigated for its potential to enhance liver regeneration and prevent liver failure following extensive surgical resections or transplantation of small liver grafts.[1][2]

The following sections detail the signaling pathway, protocols for essential cell-based assays to measure this compound's efficacy, and representative data.

This compound's Mechanism of Action: The MKK4/JNK Signaling Pathway

The MKK4 and MKK7 pathways are parallel cascades that respond to cellular stress signals, converging on the activation of JNK. This compound selectively inhibits MKK4. This targeted inhibition leads to a compensatory upregulation and enhancement of the MKK7-JNK1 signaling axis. The resulting activation of downstream transcription factors promotes the expression of genes involved in cell cycle progression and anti-apoptotic processes.[1][3]

Experimental Protocols and Data

To assess the efficacy of this compound in a cellular context, a series of assays should be performed to confirm target engagement, downstream pathway modulation, and the ultimate physiological effects on cell proliferation and survival.

Target Engagement: MKK4 Phosphorylation Assay

Principle: This assay confirms that this compound engages its target, MKK4, within the cell. Efficacy is determined by measuring the reduction in phosphorylated MKK4 (pMKK4) levels, indicating successful inhibition of the kinase activity. A western blot is a standard method for this analysis.[1]

Protocol:

-

Cell Culture: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in 6-well plates and culture until they reach 70-80% confluency.

-

Stimulation: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 2 hours.

-

Induction: Induce MKK4 phosphorylation by treating cells with a known activator, such as anisomycin (25 ng/mL) or LPS (for immune cells), for 30 minutes.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Western Blot: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against pMKK4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total MKK4 or a housekeeping protein (e.g., GAPDH or β-actin).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the pMKK4 signal to the total MKK4 or loading control signal.

Data Presentation:

| This compound Conc. | Normalized pMKK4 Intensity (Relative to Vehicle) |

| Vehicle (DMSO) | 1.00 |

| 0.1 µM | 0.65 |

| 1.0 µM | 0.25 |

| 3.0 µM | 0.10 |

| 10.0 µM | 0.05 |

| Note: Data are illustrative examples. |

Cell Proliferation Assay (MTT Assay)

Principle: Since this compound is designed to promote hepatocyte proliferation, a key efficacy assay is to measure its effect on cell growth.[1] The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Protocol:

-

Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control.

-

Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized formazan solvent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the relative increase in cell proliferation.

Data Presentation:

| This compound Conc. | Relative Cell Proliferation (% of Vehicle Control) |

| Vehicle (DMSO) | 100% |

| 0.1 µM | 115% |

| 1.0 µM | 140% |

| 3.0 µM | 155% |

| 10.0 µM | 152% |

| Note: Data are illustrative examples. |

Anti-Apoptosis Assay (Annexin V & Propidium Iodide Staining)

Principle: this compound has been shown to upregulate the anti-apoptotic protein Bcl-XL.[1] This assay quantifies the drug's ability to protect cells from apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[5][6] Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[5][7]

Protocol:

-

Cell Culture: Seed hepatocytes in 6-well plates and culture until 70-80% confluency.

-

Pre-treatment: Treat cells with varying concentrations of this compound or a vehicle control for 2-4 hours.

-

Apoptosis Induction: Induce apoptosis using a suitable agent (e.g., staurosporine or TNF-α/Actinomycin D). Include a non-induced control group. Incubate for the required time (e.g., 6-12 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorophore) and Propidium Iodide to the cell suspension.

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant and compare the treated groups to the induced, untreated control.

Data Presentation:

| Treatment Group | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Control (No Inducer) | 95 | 3 | 2 |

| Inducer + Vehicle | 55 | 30 | 15 |

| Inducer + 1.0 µM this compound | 75 | 15 | 10 |

| Inducer + 3.0 µM this compound | 85 | 8 | 7 |

| Note: Data are illustrative examples. |

Summary of Quantitative Data

The following table summarizes the key quantitative metrics for this compound based on available research.

| Parameter | Target | Value | Source |

| IC₅₀ | MKK4 | 0.02 µM (20 nM) | [2][3] |

| In Vitro Conc. | pMKK4 Inhibition | 0.3 - 3.0 µM | [1] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (HRX215) | MKK4 Inhibitor | ATF2 Agonist | TargetMol [targetmol.com]

- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cell-based Assays | MuriGenics [murigenics.com]

Application Notes and Protocols for Darizmetinib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Darizmetinib (also known as HRX-0215), a potent and selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4), for cell culture experiments.[1][2]

This compound is a small molecule drug that functions as a tyrosine kinase inhibitor. [3] It is a first-in-class, orally active inhibitor of MKK4 with an IC50 of 0.02 µM.[4] By inhibiting MKK4, this compound enhances the MKK7 and JNK1 signaling pathways, which in turn activates the transcription factors ATF2 and ELK1, promoting cell proliferation and liver regeneration.[1][2][5]

Data Presentation

| Parameter | Value | Reference |

| Synonyms | HRX-0215, HRX215, LN3348 | [2][3][6] |

| Molecular Weight | 457.46 g/mol | [4] |

| Formulation | A solid | [6] |

| IC50 (MKK4) | 0.02 µM | [4][6] |

| Solubility in DMSO | ≥ 10 mg/mL; 92 mg/mL (201.11 mM); 180 mg/mL (393.49 mM) | [2][4][6] |

| In Vitro Working Concentration | 0.3, 1, 3 µM for reducing pMKK4 levels in PBMCs | [1] |

| Storage of Powder | -20°C for 3 years | [2] |

| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Pre-handling: Before opening the vial, centrifuge the this compound powder at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.

-

Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. The molecular weight of this compound is 457.46 g/mol . For 1 mg of this compound:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.01 mol/L * 457.46 g/mol )) * 1,000,000 µL/L ≈ 218.6 µL

-

-

Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication may be used to aid dissolution if necessary.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Protocol:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[7]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to minimize solvent toxicity to the cells.[7][8] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Example Dilution for a 1 µM Working Solution:

-

To prepare 1 mL of 1 µM working solution from a 10 mM stock, you would need to perform a 1:10,000 dilution.

-

A practical approach is to first make an intermediate dilution. For example, add 1 µL of the 10 mM stock to 999 µL of culture medium to get a 10 µM intermediate solution.

-

Then, add 100 µL of the 10 µM intermediate solution to 900 µL of culture medium to get the final 1 µM working solution.

-

-

Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits MKK4, enhancing the MKK7/JNK1 pathway.

Experimental Workflow for this compound Cell Treatment

Caption: Workflow for preparing and applying this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (HRX215) | MKK4 Inhibitor | ATF2 Agonist | TargetMol [targetmol.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Immunohistochemical Analysis of Ki67 in Response to Darizmetinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib (also known as HRX215) is a first-in-class, selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4).[1] Inhibition of MKK4 by this compound leads to an enhanced activation of the MKK7/JNK1 signaling pathway, which in turn promotes hepatocyte proliferation and liver regeneration.[1] The protein Ki67 is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent (G0) cells. Immunohistochemistry (IHC) for Ki67 is a widely used method to assess the proliferative activity in tissues. These application notes provide a summary of the effects of this compound on Ki67 expression and a detailed protocol for the immunohistochemical staining of Ki67 in liver tissue, relevant for preclinical studies evaluating the pro-regenerative effects of this compound.

Mechanism of Action of this compound

This compound selectively inhibits MKK4, a key kinase in the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling cascade. By inhibiting MKK4, this compound promotes a signaling shift that enhances the activity of MKK7, leading to the activation of JNK1. This downstream signaling cascade ultimately results in the activation of transcription factors such as ATF2 and ELK1, which are involved in promoting cell proliferation and liver regeneration.[1]

References

Application Notes and Protocols: Use of Darizmetinib (MKK4 Inhibitor) in Primary Hepatocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib, also known as HRX-215, is a potent and selective, orally active inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2] MKK4 is a central component of the stress-activated protein kinase (SAPK)/mitogen-activated protein kinase (MAPK) signaling networks.[3] By inhibiting MKK4, this compound has been shown to unlock the regenerative potential of hepatocytes, promoting liver regeneration and preventing liver failure in preclinical models.[2][4][5] This makes it a valuable research tool for studying liver physiology, disease, and therapeutic interventions.

These application notes provide detailed protocols for the use of this compound in primary hepatocyte cultures to investigate its effects on cell proliferation, signaling, and apoptosis.

Mechanism of Action

Under cellular stress, MKK4 is activated and subsequently phosphorylates downstream targets, including c-Jun N-terminal kinases (JNK) and p38 MAPKs, which can lead to apoptosis and limit proliferation.[3] this compound selectively inhibits MKK4. This inhibition redirects the signaling cascade, leading to an enhancement of the MKK7-JNK1 pathway.[1][6] The activation of JNK1 results in the phosphorylation of transcription factors such as ATF2 and ELK1, which in turn promotes a pro-regenerative program, leading to hepatocyte proliferation.[1][7] The inhibition of MKK4 by this compound also reduces the activation of the p38 and p53 pathways.[1]

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for this compound from preclinical studies. These values can serve as a starting point for designing experiments in primary hepatocyte cultures.

| Parameter | Value | Cell Type / Model | Source |

| MKK4 IC₅₀ | 0.02 µM (20 nM) | Biochemical Assay | [2] |

| Effective Concentration | 0.3 - 3 µM | Human PBMCs (LPS-stimulated) | [1] |

| In Vivo Dosage (mice) | 10 - 30 mg/kg | Partial Hepatectomy Model | [1] |

| In Vivo Dosage (pigs) | Varies | 85% Hepatectomy Model | [7] |

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Hepatocytes

Primary hepatocytes are delicate and require specific conditions to maintain viability and function in vitro.[8] This protocol provides a general guideline; specific steps may vary based on the source (e.g., human, mouse) and isolation method.

-

Isolation: Isolate hepatocytes from liver tissue using a well-established collagenase perfusion method.

-

Plating: Seed freshly isolated hepatocytes on collagen-coated plates or flasks.[8] The use of an extracellular matrix is crucial for attachment and maintaining the hepatocyte phenotype.[8]

-

Seeding Medium: Use a suitable hepatocyte culture medium, such as Williams' Medium E or DMEM, supplemented with insulin and dexamethasone. Fetal bovine serum (e.g., 10%) can be used for the initial 24 hours to promote cell attachment.[8]

-

Maintenance: After initial attachment (typically 24 hours), switch to a serum-free maintenance medium to preserve hepatocyte function and prevent de-differentiation.[8] Culture the cells at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Treatment of Primary Hepatocytes with this compound

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in fresh, anhydrous DMSO.[2] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in the hepatocyte culture medium to the desired final concentrations. A typical starting range, based on PBMC data, could be 0.1 µM to 10 µM.[1] Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Treatment: Remove the maintenance medium from the cultured hepatocytes and replace it with the medium containing the desired concentration of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the endpoint being measured. For signaling studies, shorter time points (e.g., 2-6 hours) may be appropriate.[1] For proliferation or apoptosis assays, longer incubations (e.g., 24-72 hours) may be necessary.

Protocol 3: Endpoint Assays

A. Assessment of Hepatocyte Proliferation To evaluate the pro-regenerative effects of this compound, hepatocyte proliferation can be measured using standard assays.

-

Method: Use a BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.

-

Procedure:

-

Treat hepatocytes with this compound as described in Protocol 2.

-

During the final hours of incubation (e.g., 4-24 hours), add BrdU or EdU to the culture medium.

-

Fix, permeabilize, and stain the cells according to the manufacturer's protocol for the chosen assay kit.

-

Quantify the percentage of proliferating (BrdU/EdU-positive) cells using fluorescence microscopy or a plate reader.

-

B. Assessment of Apoptosis this compound can protect hepatocytes from cell death.[3][7] This can be tested in models where apoptosis is induced, for example, by TNF-α.[9]

-

Method: Use TUNEL (TdT-mediated dUTP-biotin nick end labeling) staining or a Caspase-3/7 activity assay.

-

Procedure (TUNEL):

-

Co-treat hepatocytes with an apoptotic stimulus (e.g., TNF-α) and this compound (or vehicle control) for a specified time (e.g., 16 hours).[9]

-

Fix the cells and perform TUNEL staining as per the manufacturer's instructions to label DNA fragmentation in apoptotic cells.

-

Visualize and quantify apoptotic cells using microscopy.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for studying the effects of this compound in primary hepatocyte cultures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boosting liver regeneration: kinase inhibitor as a new tool to prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knockdown of RIPK1 Markedly Exacerbates Murine Immune-Mediated Liver Injury Through Massive Apoptosis of Hepatocytes, Independent of Necroptosis and Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Darizmetinib in Animal Models of Liver Resection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib (also known as HRX215) is a first-in-class, orally active, and selective small molecule inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] MKK4 is a key regulator in stress-activated protein kinase (SAPK) signaling pathways. Inhibition of MKK4 by this compound has been shown to promote liver regeneration, particularly after extensive liver resection.[4][5][6][7][8][9][10] This has significant implications for the treatment of liver diseases and for improving outcomes in oncological liver surgery.[1][2][3][4]